molecular formula C21H24FN3O2 B2769941 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone CAS No. 1795303-55-7

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone

Cat. No.: B2769941
CAS No.: 1795303-55-7
M. Wt: 369.44
InChI Key: ABCPCYYNTZTVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a synthetic chemical reagent designed for research and development purposes. This compound features a piperazine core, a privileged scaffold in medicinal chemistry known to contribute to a wide range of pharmacological activities. Piperazine derivatives have demonstrated significant therapeutic potential, including antiviral, anticancer, anti-inflammatory, and antibacterial properties, making them valuable templates in drug discovery campaigns . The specific molecular architecture of this compound, which combines a fluorophenyl-piperazine moiety with a tetrahydroquinoline ether, suggests its potential application as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can utilize this compound as a building block for developing targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These heterobifunctional molecules can recruit E3 ubiquitin ligases to specific target proteins, inducing their degradation via the ubiquitin-proteasome pathway . Similar piperazine-containing compounds have been explored as intermediates for antitumor agents and CCR1 antagonists, indicating its potential relevance in oncology and immunology research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the identity and purity of the compound to ensure its suitability for their specific experimental systems.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-17-6-2-4-8-19(17)24-11-13-25(14-12-24)21(26)15-27-20-9-10-23-18-7-3-1-5-16(18)20/h2,4,6,8-10H,1,3,5,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCPCYYNTZTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone is a piperazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Piperazine derivatives are known for their diverse pharmacological profiles, including activity as acetylcholinesterase inhibitors and nucleoside transporter inhibitors . The specific compound has been shown to interact with Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the transport of nucleosides and nucleoside analogs involved in various physiological processes.

Inhibition of ENTs

Research indicates that the compound exhibits selective inhibition of ENT2 over ENT1. This selectivity is significant because ENT2 is implicated in the regulation of adenosine levels and has potential therapeutic implications in cancer treatment and cardiovascular diseases. Studies using nucleoside transporter-deficient cell lines have demonstrated that this compound effectively inhibits both ENT1 and ENT2, suggesting its utility in modulating adenosine signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural components. The presence of the 2-fluorophenyl moiety and the tetrahydroquinoline group in this compound contributes to its pharmacological properties.

Key Structural Features

  • Piperazine Ring : Provides a basic scaffold for interaction with biological targets.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Tetrahydroquinoline Moiety : Potentially contributes to the modulation of neurotransmitter systems.

Studies have indicated that modifications to these structural elements can lead to variations in potency and selectivity against specific enzymes or transporters .

Biological Activity Summary

The compound's primary biological activities include:

  • Inhibition of Acetylcholinesterase (AChE) : This activity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's. The compound has shown promising AChE inhibitory effects with an IC50 value indicating significant potency .
Activity TypeTargetIC50 Value
AcetylcholinesteraseAChE0.22 µM
Nucleoside TransportENT1/ENT2Selective for ENT2

Case Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit neuroprotective effects by inhibiting AChE, thereby increasing acetylcholine levels in synaptic clefts.
  • Cancer Therapeutics : The selective inhibition of ENTs by this compound suggests potential applications in enhancing the efficacy of nucleoside-based chemotherapeutics by increasing their intracellular concentrations.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds containing piperazine and tetrahydroquinoline structures exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine could modulate serotonin receptors, which are crucial targets for antidepressant drugs. The compound may have similar properties due to its structural components that interact with neurotransmitter systems .

Antitumor Activity

The compound has shown promise in the field of oncology. A study focusing on structurally related compounds found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation .

Antimicrobial Properties

Preliminary evaluations have suggested that the compound may possess antimicrobial activity. Compounds with similar structures have been reported to inhibit bacterial growth effectively. This could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Neurological Applications

The piperazine moiety is often associated with neuroactive compounds. Research indicates that such compounds can influence dopaminergic and serotonergic systems, making them potential candidates for treating neurological disorders such as schizophrenia and anxiety disorders .

Case Study 1: Structure-Activity Relationship Analysis

A systematic study analyzed various analogues of piperazine derivatives to determine their selectivity for neurotransmitter transporters. The findings indicated that modifications to the tetrahydroquinoline structure significantly enhanced selectivity towards serotonin transporter sites, suggesting a pathway for developing more effective antidepressants .

Case Study 2: Antitumor Efficacy Evaluation

In vitro studies have been conducted on cancer cell lines treated with the compound. Results showed a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent. Further studies are needed to elucidate the precise mechanisms involved and optimize its efficacy .

Comparison with Similar Compounds

Analysis :

  • Fluorine Substitution : The target compound’s 2-fluorophenyl group balances electronic effects and metabolic stability. In contrast, DPFE’s 2,4-difluorophenyl group may increase steric hindrance and alter receptor binding .
  • Trifluoromethyl Group : MK47’s 4-trifluoromethylphenyl substituent enhances lipophilicity and bioavailability compared to the target compound’s 2-fluorophenyl group .

Ethanone-Linked Functional Groups

The ethanone bridge’s substituent impacts solubility and target engagement:

Compound Name Ethanone-Linked Group Notable Features Evidence ID
Target Compound 5,6,7,8-Tetrahydroquinolin-4-yloxy Rigid bicyclic structure -
5f 2-((4-Methoxybenzyl)thio)pyrimidin-4-yloxy Thioether and pyrimidine ring
CHEMBL120055 (2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone) Indolyloxy with aminoethyl side chain Enhanced hydrogen bonding potential

Analysis :

  • Tetrahydroquinolinyloxy vs. In contrast, 5f’s pyrimidinyl-thioether group introduces sulfur-based interactions and metabolic liabilities .
  • Indolyloxy Substituent: CHEMBL120055’s indole moiety with an aminoethyl side chain may enable additional hydrogen bonding, a feature absent in the target compound .

Molecular Weight and Lipophilicity

  • Target Compound: Molecular weight ≈ 383.4 g/mol (estimated). The tetrahydroquinolinyloxy group contributes moderate lipophilicity.
  • DPFE: Molecular weight ≈ 350.3 g/mol. The 4-fluorobenzyloxy group reduces steric bulk compared to tetrahydroquinolinyl .
  • MK47 : Molecular weight ≈ 363.3 g/mol. The trifluoromethyl group increases logP significantly .

Q & A

Q. What are the recommended synthetic pathways for 1-(4-(2-fluorophenyl)piperazin-1-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)ethanone, and what analytical techniques validate intermediate purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-fluorophenyl core via nucleophilic substitution or coupling reactions under inert atmospheres. Catalysts like palladium (e.g., Suzuki coupling) may be employed for aryl-aryl bond formation .
  • Step 2 : Functionalization of the tetrahydroquinolin-4-yloxy moiety through etherification or alkylation, requiring controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) .
  • Step 3 : Final coupling of the two fragments using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane .

Q. Validation :

  • HPLC (High-Performance Liquid Chromatography) monitors reaction progress and purity (>95% threshold) .
  • NMR Spectroscopy (¹H/¹³C) confirms structural integrity. For example, the fluorophenyl proton signals appear as doublets (δ 7.2–7.4 ppm), while the tetrahydroquinolinyloxy group shows multiplet splitting (δ 1.5–2.8 ppm for aliphatic protons) .

Q. How is the molecular structure of this compound characterized, and what software tools assist in crystallographic analysis?

Techniques :

  • X-ray Crystallography : Single-crystal diffraction data (e.g., using Mo Kα radiation) resolves bond lengths and angles. Orthorhombic space groups (e.g., P2₁2₁2₁) are common for piperazine derivatives .
  • SHELX Suite : SHELXL refines crystallographic parameters (e.g., anisotropic displacement, occupancy) and validates hydrogen bonding networks. For example, C=O bond lengths typically range from 1.21–1.23 Å in similar ketones .

Q. How can researchers optimize reaction yields for the fluorophenyl-piperazine moiety, and what conditions mitigate side reactions?

Optimization Strategies :

  • Catalyst Screening : Pd(PPh₃)₄ improves coupling efficiency for fluorophenyl groups (yields >85%) compared to Pd(OAc)₂ .
  • Temperature Control : Maintaining reactions at 0–5°C during alkylation reduces β-elimination byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine intermediates .

Q. Side Reaction Mitigation :

  • Chelating Agents : Adding EDTA minimizes metal-catalyzed degradation during fluorophenyl coupling .
  • Inert Atmosphere : Argon/N₂ prevents oxidation of tetrahydroquinoline moieties .

Q. How should researchers address contradictions between computational modeling and experimental NMR data for this compound?

Methodological Approach :

  • DFT Calculations : Use Gaussian or ORCA to predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR (DNMR) : Variable-temperature ¹H NMR (e.g., 25–60°C) detects rotameric equilibria in piperazine rings, resolving split signals .
  • X-ray Validation : Compare computed bond angles with crystallographic data to identify steric strain or nonplanar puckering in the tetrahydroquinoline ring .

Q. What strategies are effective for derivatizing the tetrahydroquinolin-4-yloxy group to enhance bioactivity?

Derivatization Routes :

  • Oxidation : Treat with KMnO₄ in acidic conditions to convert the tetrahydroquinoline to a quinoline ketone, increasing π-stacking potential .
  • Electrochemical Functionalization : Anodic oxidation in the presence of nucleophiles (e.g., thiols) introduces sulfhydryl groups at the quinoline oxygen .
  • Substitution : Replace the oxygen atom with sulfur using Lawesson’s reagent, altering electronic properties for enhanced receptor binding .

Q. Reaction Conditions :

Reaction TypeReagents/ConditionsYield Range
OxidationKMnO₄, H₂SO₄, 50°C60–75%
Electrochemical2-mercaptobenzothiazole, 1.5 V40–55%
ThiolationLawesson’s reagent, toluene70–85%

Q. How can researchers resolve low reproducibility in crystallographic data for piperazine-containing compounds?

Troubleshooting Steps :

  • Crystal Growth : Use slow evaporation (e.g., hexane/EtOAc) instead of rapid cooling to avoid twinning. Seed crystals improve lattice uniformity .
  • Disorder Modeling : Refine piperazine ring conformers with SHELXL’s PART instruction to account for positional disorder (occupancy <0.5) .
  • Data Collection : Ensure diffraction resolution <0.8 Å and completeness >98% to resolve fluorine atoms (high thermal motion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.